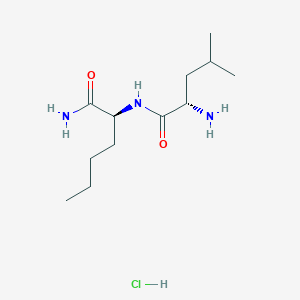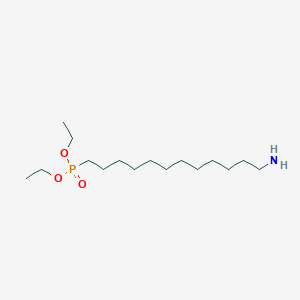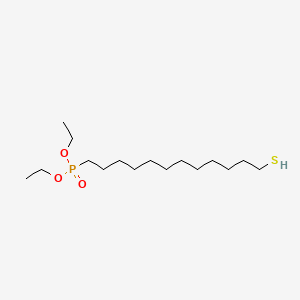
Diethyl 12-mercaptododecylphosphonate; 95%
Übersicht
Beschreibung
Diethyl 12-mercaptododecylphosphonate is a chemical compound with the molecular formula C16H35O3PS . It is clear, colorless to pale yellow in appearance . It is sold by Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of Diethyl 12-mercaptododecylphosphonate involves the reaction of diethyl (1,2-bromododecyl)phosphonate with thiourea at 100°C for 12 hours under an inert atmosphere . This is followed by a reaction with sodium hydroxide in water for 3 hours under reflux . The final stage involves a reaction with hydrogen chloride in water at 20°C, with the pH adjusted to 1 .Molecular Structure Analysis
The IUPAC name for this compound is diethyl (12-sulfanyldodecyl)phosphonate . The InChI Key is JAVFXEXYSKLPHD-UHFFFAOYSA-N . The SMILES representation is CCOP(=O)(CCCCCCCCCCCCS)OCC .Physical And Chemical Properties Analysis
Diethyl 12-mercaptododecylphosphonate is a liquid . Its refractive index is between 1.4640-1.4700 at 20°C . The compound has an assay (GC) of ≥94.0% .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Diethyl 12-mercaptododecylphosphonate and its derivatives are explored for various synthetic applications. For instance, derivatives of diethyl 5-mercapto-2-R-1,3-oxazole-4-ylphosphonates have been synthesized, showcasing their diverse reactivity in the presence of mineral acids and alkalis (Kondratyuk et al., 2013).
Corrosion Inhibition
- The compound and its analogs have significant applications in corrosion inhibition. α-Aminophosphonates, a category that includes diethyl 12-mercaptododecylphosphonate derivatives, have been shown to exhibit strong inhibition effects on mild steel corrosion in acidic conditions, making them valuable for industrial applications like metal pickling. These inhibitors operate as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).
Anticorrosion Properties
- Continuing with corrosion inhibition, diethyl (phenylamino) methyl) phosphonate derivatives have been synthesized and shown effective as corrosion inhibitors for carbon steel in acidic media. The efficiency of these inhibitors was supported by various spectroscopic methods and theoretical studies, highlighting the utility of diethyl phosphonate derivatives in protective coatings and anticorrosive agents (Moumeni et al., 2020).
Flame Retardancy
- The derivatives of diethyl phosphonate, including diethyl 12-mercaptododecylphosphonate, have been studied for their flame retardant properties on cotton fabrics. These studies involve understanding the thermal degradation process and flame retardancy mechanisms, making these compounds relevant in developing fire-resistant materials (Nguyen et al., 2015).
Anticancer Activity
- Research indicates potential bioactive and anticancer properties of diethyl phosphonate derivatives. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has shown promising anticancer activity, especially against leukemia, by inducing cell differentiation and apoptosis. This opens avenues for these compounds in cancer treatment and chemo-differentiation therapy (Mohammadi et al., 2019).
Safety and Hazards
Diethyl 12-mercaptododecylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Diethyl 12-mercaptododecylphosphonate is a complex organic compound with the molecular formula C16H35O3PS Similar compounds like diethyl phosphonate have been shown to interact with targets such asDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Mode of Action
Based on the targets of similar compounds, it can be inferred that it might interact with its targets and induce changes in their function
Biochemical Pathways
Given the targets of similar compounds, it might be involved in lipid metabolism and neurotransmission . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The compound is a liquid at room temperature with a refractive index of1.4640-1.4700 @ 20°C , which might influence its bioavailability and pharmacokinetics.
Result of Action
Given the targets of similar compounds, it might influence lipid metabolism and neurotransmission
Action Environment
The compound is a clear, colorless to pale yellow liquid , suggesting that it might be stable under a variety of conditions.
Eigenschaften
IUPAC Name |
12-diethoxyphosphoryldodecane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3PS/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16-21/h21H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFXEXYSKLPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCS)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

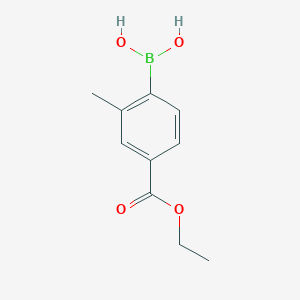
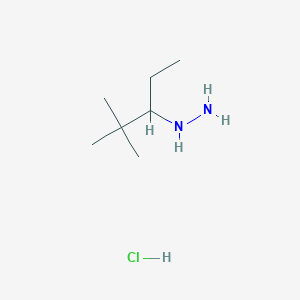


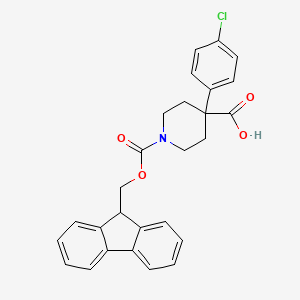


![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)

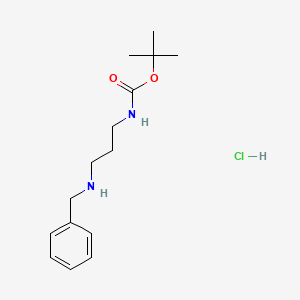
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)

